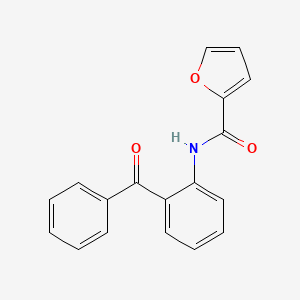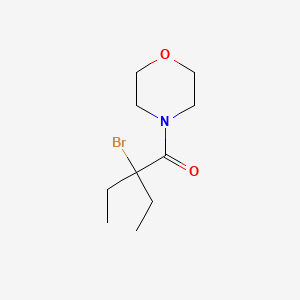![molecular formula C8H12O2S B11947239 9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione CAS No. 6522-52-7](/img/structure/B11947239.png)
9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-THIABICYCLO[421]NON-7-ENE 9,9-DIOXIDE is a bicyclic compound with the molecular formula C8H12O2S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE typically involves the oxidation of 9-thiabicyclo[4.2.1]non-7-ene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
While specific industrial production methods for 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiabicyclo compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure plays a crucial role in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9-Thiabicyclo[4.2.1]non-7-ene: The parent compound without the dioxide functionality.
Sulfone derivatives: Compounds with similar sulfur-containing bicyclic structures but different oxidation states.
Uniqueness
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE is unique due to its specific oxidation state and the presence of the dioxide functionality. This gives it distinct chemical properties and reactivity compared to its parent compound and other similar structures.
Propiedades
Número CAS |
6522-52-7 |
|---|---|
Fórmula molecular |
C8H12O2S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
9λ6-thiabicyclo[4.2.1]non-7-ene 9,9-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h5-8H,1-4H2 |
Clave InChI |
SJPUYWOQRBAJKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C=CC(C1)S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)





![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)






